molecular formula C43H54O22 B1436149 Sambacolignoside CAS No. 114449-12-6

Sambacolignoside

Cat. No. B1436149
M. Wt: 922.9 g/mol
InChI Key: URBPIXMUXQEKHZ-AHVCFWKNSA-N
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Description

Sambacolignoside is a natural product derived from plant sources . It belongs to the class of organic compounds known as lignan glycosides . These are aromatic polycyclic compounds containing a carbohydrate component glycosidically linked to a lignan moiety .


Physical And Chemical Properties Analysis

Sambacolignoside is a solid substance . It has an assay of ≥95% (LC/MS-ELSD) . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Structural Elucidation

  • Sambacolignoside as a Novel Compound : Sambacolignoside was identified as a new lignan-secoiridoid glucoside from Jasminum sambac, a discovery that marked the first instance of a lignan linked secoiridoid glucoside. This finding expanded the knowledge of chemical constituents in Jasminum sambac and contributed to the understanding of the plant's chemical diversity (Tanahashi, Nagakura, Inoue, Inouye, & Shingu, 1987).

Potential Therapeutic Applications

  • Gastroprotective Effects : Jasminum sambac, which contains sambacolignoside, has been studied for its gastroprotective effects. Research investigating ethanolic extracts of J. sambac leaves demonstrated significant protection against acidified ethanol-induced gastric ulcers in rats. This suggests potential therapeutic applications of J. sambac and possibly sambacolignoside in treating gastric mucosal injury (Alrashdi et al., 2012).
  • Anti-Inflammatory and Analgesic Activities : The root extract of Jasminum sambac, which may contain sambacolignoside, exhibited significant anti-inflammatory, analgesic, and antipyretic activities in various models. These findings highlight the potential of J. sambac root extract, possibly due to sambacolignoside, in treating inflammation, pain, and fever (Sengar, Joshi, Prasad, & Hemalatha, 2015).

Safety And Hazards

Sambacolignoside is classified as a combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54O22/c1-5-20-21(22(39(54)57-4)14-60-40(20)64-41-35(52)33(50)31(48)28(13-44)62-41)12-30(47)58-16-29-32(49)34(51)36(53)42(63-29)65-43-17-61-37(18-6-8-24(45)26(10-18)55-2)23(43)15-59-38(43)19-7-9-25(46)27(11-19)56-3/h5-11,14,21,23,28-29,31-38,40-42,44-46,48-53H,12-13,15-17H2,1-4H3/b20-5+/t21-,23+,28+,29+,31+,32+,33-,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPIXMUXQEKHZ-AHVCFWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OC45COC(C4COC5C6=CC(=C(C=C6)O)OC)C7=CC(=C(C=C7)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@H](C(=CO[C@@H]1O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)O[C@@]45CO[C@H]([C@@H]4CO[C@H]5C6=CC(=C(C=C6)O)OC)C7=CC(=C(C=C7)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sambacolignoside
Reactant of Route 2
Sambacolignoside
Reactant of Route 3
Sambacolignoside
Reactant of Route 4
Sambacolignoside
Reactant of Route 5
Sambacolignoside
Reactant of Route 6
Sambacolignoside

Citations

For This Compound
32
Citations
T Tanahashi, N Nagakura, K Inoue… - Chemical and …, 1987 - jstage.jst.go.jp
The 1H-1H COSY spectra(obtained in CD3OD or CD3OD-pyridine-d5(1: 1)(Fig. 1)) and the 13C-NMR spectrum of 1 indicated the presence of a 1-hydroxy-2, 6-diguaiacy1-3, 7-…
Number of citations: 34 www.jstage.jst.go.jp
棚橋孝雄, 永倉直敬, 井上謙一郎, 井上博之… - Chemical & …, 1987 - cir.nii.ac.jp
The structure of a new secoiridoid glucoside, sambacolignoside (1), which had been isolated from Jasminum sambac (L.) Ait. together with seven new oligomeric iridoid glucosides and …
Number of citations: 0 cir.nii.ac.jp
SS El-Hawary, HM El-Hefnawy, SM Osman… - 2019 - 38.242.244.204
… A or secoiridoids attached to lignans; sambacolignoside. In this study 30 secoiridoids were … Secoiridoid gconjugated to lignin was assigned in the peak 51 (sambacolignoside) with …
Number of citations: 8 38.242.244.204
S Thaweboon, B Thaweboon… - IOP Conference Series …, 2018 - iopscience.iop.org
Jasmine sambac is a species of jasmine indigenous to the tropical and warm temperature regions in particular West and Southeast Asia. Essential oil extracted from the flowers of J. …
Number of citations: 6 iopscience.iop.org
S Thaweboon, B Thaweboon - Key Engineering Materials, 2018 - Trans Tech Publ
Streptococcus mutans has been reported to be a major causative microorganism for oral biofilm associated with dental caries. Jasmine sambac or Arabian jasmine is a species of …
Number of citations: 2 www.scientific.net
DA Whiting - Natural Product Reports, 1990 - pubs.rsc.org
This review covers the literature of 1986, 1987, and 1988, updating previous articles; l the definitions, classification, and nomenclature of those articles are retained here. It is useful to …
Number of citations: 132 pubs.rsc.org
RG Bhadane, NS Gaikwad, PR Girase… - Pharma Science …, 2015 - pharmasm.com
The approach to new drugs through natural products has proved to be the single most successful strategy for the discovery of new drugs, but in recent years its use has been …
Number of citations: 2 www.pharmasm.com
YL Huang, MB Oppong, Y Guo, LZ Wang, SM Fang… - Fitoterapia, 2019 - Elsevier
In the quest to search and discover bioactive compounds from nature, terpenoids have emerged as one of the most interesting and researched classes of compounds. Secoiridoid, a …
Number of citations: 41 www.sciencedirect.com
N Sengar, A Joshi, SK Prasad, S Hemalatha - Journal of …, 2015 - Elsevier
Ethnopharmacological relevance The plant Jasminum sambac L. (Oleaceae) is cultivated throughout India. The leaves and roots of the plant are used traditionally in the treatment of …
Number of citations: 127 www.sciencedirect.com
P Pfander, H Stoll - Natural product reports, 1991 - pubs.rsc.org
Sesquiterpenes Acyclic Sesquiterpenes Bisabolanes Germacranes Elemanes Eudesmanes Guaianes Caryophyllenes Iphionanes Alloaromadendranes Cubebanes Miscellaneous …
Number of citations: 29 pubs.rsc.org

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